Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3) is the only isomer validated across 461+ patents for pharmaceutical synthesis. Its specific 2-chloro, 6-methyl, 4-carboxylate arrangement is essential for palladium-catalyzed cross-couplings and nucleophilic substitutions that define kinase inhibitor and CNS drug discovery programs. Substituting the ethyl ester (XLogP3 2.1 vs 1.8) alters lipophilicity and SAR. As a crystalline solid (mp 108–113 °C), it simplifies automated dispensing and storage compared to low-melting analogs. Available in ≥97% purity from global suppliers, this scaffold ensures supply security and regulatory acceptance for GPR6-targeted therapeutics.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 89793-11-3
Cat. No. B1301597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-methylpyrimidine-4-carboxylate
CAS89793-11-3
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)C(=O)OC
InChIInChI=1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3
InChIKeyZNPORLVPCMFKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-6-Methylpyrimidine-4-Carboxylate (CAS 89793-11-3): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3) is a versatile pyrimidine derivative characterized by a reactive chlorine atom at the 2-position and a methyl ester at the 4-position of the heterocyclic ring [1]. This compound is a crystalline solid with a molecular weight of 186.60 g/mol, and it is commercially available at a purity of ≥97% . Its primary value lies in its role as a key synthetic intermediate, with extensive representation in the patent literature—associated with over 460 patents—for the development of pharmaceuticals, particularly kinase inhibitors targeting neurological disorders and cancers, as well as for applications in agrochemicals and material science [2].

The Risks of Generic Substitution: Why Methyl 2-Chloro-6-Methylpyrimidine-4-Carboxylate Cannot Be Swapped with In-Class Analogs


The assumption that any 2-chloropyrimidine-4-carboxylate ester can serve as a direct substitute for methyl 2-chloro-6-methylpyrimidine-4-carboxylate is incorrect and can derail both research and industrial processes. The specific substitution pattern—the 2-chloro and 6-methyl groups combined with the 4-carboxylate ester—governs the compound's reactivity, physicochemical properties, and its ultimate function as a building block . For instance, altering the ester group from methyl to ethyl significantly shifts lipophilicity (XLogP3 changes from 1.8 to 2.1), which impacts solubility and can be a critical parameter in medicinal chemistry [1]. Furthermore, the presence and position of the chlorine atom are crucial for downstream reactions like nucleophilic aromatic substitutions or cross-couplings, which are the primary means of diversifying this scaffold into biologically active molecules [2]. Using a different isomer, such as methyl 2-chloro-4-methylpyrimidine-6-carboxylate, would lead to a completely different regioisomer with an altered pharmacophore geometry, thereby invalidating any established structure-activity relationships (SAR) or patented synthetic routes . The quantitative evidence below demonstrates precisely where these differences manifest.

Quantitative Differentiation Guide: Methyl 2-Chloro-6-Methylpyrimidine-4-Carboxylate vs. In-Class Alternatives


Lipophilicity and Physicochemical Profile: Methyl Ester vs. Ethyl Ester

The choice of ester group on the 2-chloro-6-methylpyrimidine-4-carboxylate scaffold has a direct and quantifiable impact on lipophilicity. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate exhibits a computed XLogP3 value of 1.8 [1]. Its direct analog, ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 265328-14-1), has a higher computed XLogP3 of 2.1, representing a measurable increase in hydrophobicity . This difference is not trivial; an XLogP increase of 0.3 units can significantly alter a compound's membrane permeability and aqueous solubility, key parameters in drug development [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability and Physical Form: Methyl Ester vs. Ethyl Ester

The physical state and thermal properties of these intermediates are critical for handling, storage, and purification. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a solid at room temperature with a reported melting point range of 108-113 °C . In contrast, the analogous ethyl ester is a low-melting solid or liquid, with a melting point of 55-57 °C . This 53-58 °C difference in melting point has major practical implications for both small-scale laboratory handling and large-scale manufacturing.

Chemical Process Development Formulation Material Handling

Commercial Specification and Provenance: Guaranteed Purity vs. Generic Supply

For a synthetic intermediate, the reliability and consistency of supply are paramount. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is available from major chemical suppliers such as Sigma-Aldrich (Merck), Thermo Fisher Scientific, and ChemImpex with a guaranteed minimum purity of ≥97.0% as determined by HPLC . This level of quality control and documentation is not consistently available for all structural analogs. For instance, many suppliers for ethyl 2-chloro-6-methylpyrimidine-4-carboxylate list a lower purity of 95% . This difference in specification can translate directly to lower yields and more complex purifications for the end-user.

Procurement Quality Assurance Chemical Synthesis

Patent Prevalence as a Chosen Intermediate: A Proxy for Utility

The frequency with which a specific intermediate appears in the patent literature is a strong quantitative indicator of its perceived utility and versatility in creating valuable intellectual property. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is associated with 461 patents [1]. This is a remarkably high count for a simple heterocyclic building block and suggests it is a preferred synthon for generating novel, patentable chemical matter, particularly in the pharmaceutical sector.

Intellectual Property Pharmaceutical Research Chemical Patent Landscape

Biological Activity Profile: Reported Inverse Agonism at GPR6

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate itself has been directly characterized in biological assays. It has been reported as an inverse agonist for the G protein-coupled receptor 6 (GPR6), with an EC50 value of 2.1 µM in CHO-K1 cells [1]. This provides a specific, quantified biological profile directly linked to the compound, which may not be shared by close structural analogs due to the sensitivity of GPCR binding to small structural modifications. For instance, the ethyl ester analog might exhibit a different activity profile, although a direct head-to-head comparison was not identified in the available data.

Drug Discovery GPCR Pharmacology Neuroscience

Regioisomeric Identity: The Definitive Difference from 2-Chloro-4-Methyl Isomers

The substitution pattern on the pyrimidine ring is the most fundamental and non-negotiable point of differentiation. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a specific regioisomer. Using an alternative like methyl 2-chloro-4-methylpyrimidine-6-carboxylate would result in a completely different molecule with a distinct spatial arrangement of its functional groups . In chemical synthesis, this would lead to a different downstream isomer. In a biological context, this alteration changes the three-dimensional presentation of the pharmacophore, which will almost certainly result in a different target binding profile.

Regiochemistry Chemical Synthesis Molecular Recognition

Optimized Application Scenarios for Methyl 2-Chloro-6-Methylpyrimidine-4-Carboxylate Based on Verifiable Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Targeting Kinase Inhibitors

When optimizing a CNS drug candidate, the moderate lipophilicity (XLogP3 = 1.8) of methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a strategic advantage for balancing blood-brain barrier penetration with aqueous solubility [1]. This is a critical differentiator from the more lipophilic ethyl ester (XLogP3 = 2.1), which might increase off-target promiscuity or reduce solubility. The compound's solid physical form (mp 108-113 °C) also simplifies parallel synthesis workflows compared to a low-melting analog .

Process Chemistry: Reliable Multi-Kilogram Manufacturing

For scale-up, the combination of guaranteed high purity (≥97% HPLC) and favorable physical properties makes this compound a lower-risk choice . Its solid, crystalline nature (mp 108-113 °C) simplifies handling, storage, and accurate dispensing in a manufacturing setting, unlike its low-melting ethyl ester counterpart (mp 55-57 °C) which may require special handling procedures . The wide availability from multiple major vendors also ensures security of supply for long-term projects .

Chemical Biology: A Defined Probe for GPR6 Pharmacology

Researchers investigating G protein-coupled receptor 6 (GPR6) can directly use methyl 2-chloro-6-methylpyrimidine-4-carboxylate as a validated chemical probe. It has a reported EC50 of 2.1 µM for inverse agonist activity in CHO-K1 cells [2]. This specific activity provides a starting point for structure-activity relationship (SAR) studies, where subsequent analogs can be benchmarked against this compound's defined potency.

Intellectual Property: Building a Strong Patent Estate

The fact that this specific intermediate is associated with 461 patents underscores its power as a proven synthon for generating novel, patentable molecules [3]. Using it as a core building block increases the likelihood of accessing valuable and protectable chemical space, particularly in crowded therapeutic areas like kinase inhibition, where the pyrimidine scaffold is a privileged structure [1].

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